molecular formula C9H11Cl3Si B6310208 [Tris(chloromethyl)silyl]benzene CAS No. 1195066-21-7

[Tris(chloromethyl)silyl]benzene

Cat. No.: B6310208
CAS No.: 1195066-21-7
M. Wt: 253.6 g/mol
InChI Key: ZNOQQIXNNQZLPI-UHFFFAOYSA-N
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Description

[Tris(chloromethyl)silyl]benzene is an organosilicon compound characterized by the presence of three chloromethyl groups attached to a silicon atom, which is further bonded to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tris(chloromethyl)silyl]benzene typically involves the reaction of chloromethylsilane with benzene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride to facilitate the Friedel-Crafts alkylation reaction. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{ClCH}_2\text{SiCl}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{Si(CH}_2\text{Cl})_3 ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[Tris(chloromethyl)silyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylsilyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of [tris(alkoxymethyl)silyl]benzene or [tris(aminomethyl)silyl]benzene.

    Oxidation: Formation of [tris(hydroxymethyl)silyl]benzene.

    Reduction: Formation of [tris(methyl)silyl]benzene.

Scientific Research Applications

Chemistry

In chemistry, [tris(chloromethyl)silyl]benzene is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block for the preparation of hypercrosslinked polymers and other advanced materials.

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a functional group in the design of bioactive molecules.

Industry

Industrially, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its reactivity allows for the modification of surfaces to enhance properties such as hydrophobicity and adhesion.

Mechanism of Action

The mechanism by which [tris(chloromethyl)silyl]benzene exerts its effects involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silicon atom in the compound can also participate in coordination chemistry, interacting with other molecules and ions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: An organosilicon compound with three methyl groups attached to silicon.

    (Trimethylsilyl)methyl chloride: Similar structure but with a methyl group instead of a benzene ring.

Uniqueness

[Tris(chloromethyl)silyl]benzene is unique due to the presence of three reactive chloromethyl groups attached to a silicon atom bonded to a benzene ring. This structure imparts distinct reactivity and versatility, making it valuable in various applications compared to its simpler counterparts like trimethylsilyl chloride.

Properties

IUPAC Name

tris(chloromethyl)-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3Si/c10-6-13(7-11,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOQQIXNNQZLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](CCl)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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